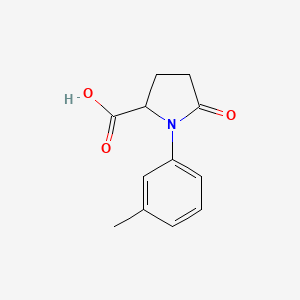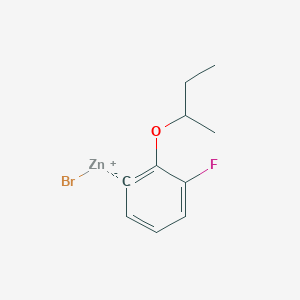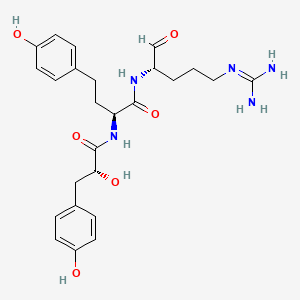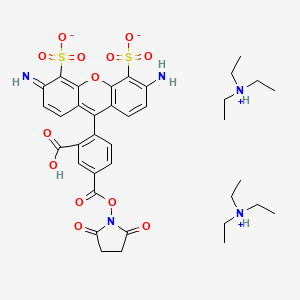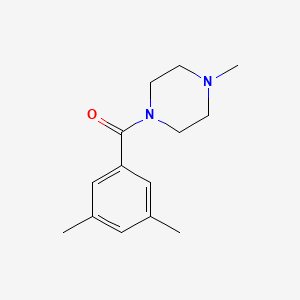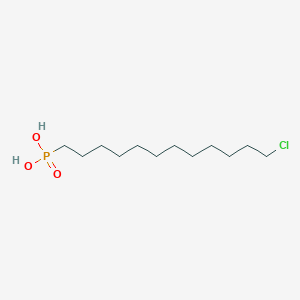
12-Chlorododecylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Chlorododecylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 12-carbon chain with a chlorine atom at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chlorododecylphosphonic acid typically involves the reaction of dodecylphosphonic acid with a chlorinating agent. One common method is the reaction of dodecylphosphonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C12H27O3P+SOCl2→C12H26ClO3P+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 12-Chlorododecylphosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The phosphonic acid group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include amine or alcohol derivatives of this compound.
Oxidation and Reduction: Products include oxidized or reduced forms of the phosphonic acid group.
Scientific Research Applications
12-Chlorododecylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of various organic compounds and as a reagent in surface modification processes.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive molecule in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of coatings, adhesives, and other materials that require strong adhesion properties.
Mechanism of Action
The mechanism of action of 12-Chlorododecylphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal surfaces, making it an effective coupling agent. Additionally, the chlorine atom can participate in substitution reactions, allowing the compound to modify various substrates.
Comparison with Similar Compounds
Dodecylphosphonic Acid: Lacks the chlorine atom but has similar phosphonic acid functionality.
12-Phosphonododecylphosphonic Acid: Contains an additional phosphonic acid group, providing different chemical properties.
Uniqueness: 12-Chlorododecylphosphonic acid is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a versatile reagent in various chemical and industrial applications.
Properties
Molecular Formula |
C12H26ClO3P |
|---|---|
Molecular Weight |
284.76 g/mol |
IUPAC Name |
12-chlorododecylphosphonic acid |
InChI |
InChI=1S/C12H26ClO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-12H2,(H2,14,15,16) |
InChI Key |
ABAWVNSCVTUBPD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCl)CCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
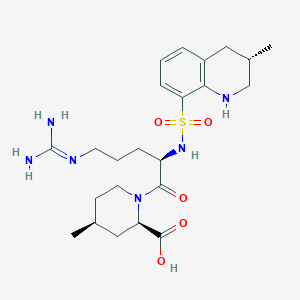
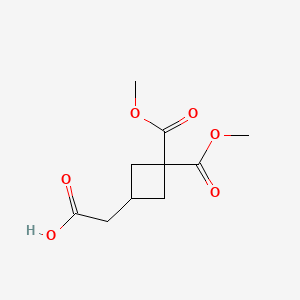
![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
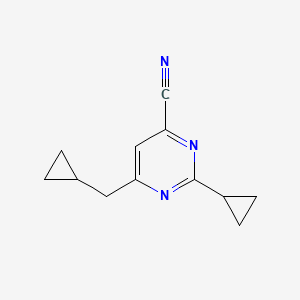
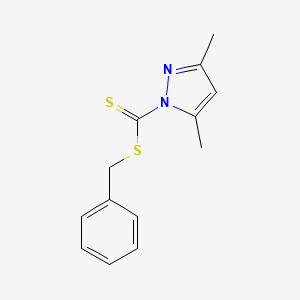
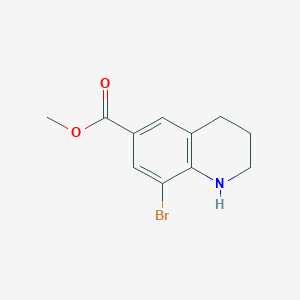
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)

